Cas no 2247106-10-9 (decahydro-1H-cycloocta[c]pyrrole hydrochloride)
![decahydro-1H-cycloocta[c]pyrrole hydrochloride structure](https://www.kuujia.com/scimg/cas/2247106-10-9x500.png)
decahydro-1H-cycloocta[c]pyrrole hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2247106-10-9
- 2,3,3a,4,5,6,7,8,9,9a-Decahydro-1H-cycloocta[c]pyrrole;hydrochloride
- EN300-6492137
- decahydro-1H-cycloocta[c]pyrrole hydrochloride
-
- Inchi: 1S/C10H19N.ClH/c1-2-4-6-10-8-11-7-9(10)5-3-1;/h9-11H,1-8H2;1H
- InChI Key: ZNGPQDPSIYYNQM-UHFFFAOYSA-N
- SMILES: Cl.N1CC2CCCCCCC2C1
Computed Properties
- Exact Mass: 189.1284273g/mol
- Monoisotopic Mass: 189.1284273g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 108
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
decahydro-1H-cycloocta[c]pyrrole hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6492137-0.5g |
decahydro-1H-cycloocta[c]pyrrole hydrochloride |
2247106-10-9 | 95.0% | 0.5g |
$1025.0 | 2025-03-15 | |
1PlusChem | 1P028J8O-100mg |
decahydro-1H-cycloocta[c]pyrrolehydrochloride |
2247106-10-9 | 95% | 100mg |
$627.00 | 2024-05-25 | |
1PlusChem | 1P028J8O-5g |
decahydro-1H-cycloocta[c]pyrrolehydrochloride |
2247106-10-9 | 95% | 5g |
$4774.00 | 2024-05-25 | |
1PlusChem | 1P028J8O-10g |
decahydro-1H-cycloocta[c]pyrrolehydrochloride |
2247106-10-9 | 95% | 10g |
$7048.00 | 2024-05-25 | |
1PlusChem | 1P028J8O-250mg |
decahydro-1H-cycloocta[c]pyrrolehydrochloride |
2247106-10-9 | 95% | 250mg |
$866.00 | 2024-05-25 | |
Aaron | AR028JH0-10g |
decahydro-1H-cycloocta[c]pyrrolehydrochloride |
2247106-10-9 | 95% | 10g |
$7797.00 | 2023-12-15 | |
Aaron | AR028JH0-1g |
decahydro-1H-cycloocta[c]pyrrolehydrochloride |
2247106-10-9 | 95% | 1g |
$1834.00 | 2023-12-15 | |
Enamine | EN300-6492137-0.25g |
decahydro-1H-cycloocta[c]pyrrole hydrochloride |
2247106-10-9 | 95.0% | 0.25g |
$650.0 | 2025-03-15 | |
Enamine | EN300-6492137-2.5g |
decahydro-1H-cycloocta[c]pyrrole hydrochloride |
2247106-10-9 | 95.0% | 2.5g |
$2576.0 | 2025-03-15 | |
1PlusChem | 1P028J8O-500mg |
decahydro-1H-cycloocta[c]pyrrolehydrochloride |
2247106-10-9 | 95% | 500mg |
$1329.00 | 2024-05-25 |
decahydro-1H-cycloocta[c]pyrrole hydrochloride Related Literature
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
Additional information on decahydro-1H-cycloocta[c]pyrrole hydrochloride
Comprehensive Overview of Decahydro-1H-cycloocta[c]pyrrole Hydrochloride (CAS No. 2247106-10-9): Properties, Applications, and Research Insights
Decahydro-1H-cycloocta[c]pyrrole hydrochloride (CAS No. 2247106-10-9) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research due to its potential applications in drug discovery and material science. This saturated bicyclic system, featuring a pyrrole ring fused to a cyclooctane framework, offers a versatile scaffold for designing novel bioactive molecules. The hydrochloride salt form enhances its solubility and stability, making it particularly valuable for experimental and industrial applications.
Recent advancements in heterocyclic chemistry have highlighted the importance of compounds like decahydro-1H-cycloocta[c]pyrrole as privileged structures in medicinal chemistry. Researchers are actively exploring its role as a building block for central nervous system (CNS) therapeutics, given its ability to cross the blood-brain barrier. The compound's rigid yet flexible structure allows for precise modulation of target interactions, a feature increasingly sought after in the development of GPCR-targeted drugs and enzyme inhibitors.
The synthesis of CAS 2247106-10-9 typically involves multi-step organic transformations, including catalytic hydrogenation and ring-closure strategies. Modern green chemistry approaches are being applied to optimize its production, reducing environmental impact while maintaining high yields. Analytical characterization using NMR spectroscopy and mass spectrometry confirms the compound's high purity, a critical factor for research and development applications where consistency is paramount.
In the context of current drug discovery trends, this compound's potential as a scaffold for kinase inhibitors has become a hot topic. With the growing demand for targeted cancer therapies, researchers are investigating how modifications to the decahydro-1H-cycloocta[c]pyrrole core might yield selective compounds with improved pharmacokinetic profiles. Computational chemistry and AI-assisted molecular design are playing increasingly important roles in these investigations, accelerating the identification of promising derivatives.
The pharmaceutical industry's shift toward fragment-based drug discovery has further elevated interest in CAS 2247106-10-9. Its moderate molecular weight and balanced hydrophobicity make it an ideal starting point for growing larger, more complex molecules through structure-activity relationship studies. This approach aligns with current efforts to develop next-generation antibiotics and anti-inflammatory agents, addressing pressing global health challenges.
From a materials science perspective, the compound's unique geometry has sparked investigations into its potential for creating supramolecular architectures. Researchers are examining how the cycloocta[c]pyrrole framework might contribute to the development of novel organic electronic materials or molecular sensors. These applications leverage the compound's ability to form stable complexes with various metal ions and its predictable conformational behavior.
Quality control and regulatory considerations for decahydro-1H-cycloocta[c]pyrrole hydrochloride follow stringent guidelines to ensure batch-to-batch reproducibility. Advanced chromatographic techniques, particularly HPLC-MS, are employed to verify purity levels exceeding 98%, meeting the exacting standards required for preclinical research. Storage typically recommends controlled environments to maintain the compound's integrity over extended periods.
The future research directions for CAS 2247106-10-9 appear promising, with several patent applications already filed for its derivatives in therapeutic areas ranging from neurodegenerative diseases to metabolic disorders. As synthetic methodologies continue to evolve, the accessibility of this compound is expected to increase, facilitating broader investigation of its potential across multiple scientific disciplines.
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